2-(bromomethyl)-3-methylpyrazine hydrobromide
Description
2-(Bromomethyl)-3-methylpyrazine hydrobromide is a brominated pyrazine derivative characterized by a bromomethyl (-CH2Br) and a methyl (-CH3) substituent on the pyrazine ring, paired with a hydrobromide counterion. Pyrazines are nitrogen-containing heterocycles widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The bromomethyl group enhances electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions, while the hydrobromide salt improves solubility and crystallinity for pharmaceutical formulations .
This compound serves as a key intermediate in synthesizing bioactive molecules, such as kinase inhibitors or receptor modulators. Its structural simplicity allows for functionalization at the bromomethyl site, making it valuable in drug discovery pipelines .
Properties
CAS No. |
1956307-66-6 |
|---|---|
Molecular Formula |
C6H8Br2N2 |
Molecular Weight |
267.95 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methylpyrazine;hydrobromide |
InChI |
InChI=1S/C6H7BrN2.BrH/c1-5-6(4-7)9-3-2-8-5;/h2-3H,4H2,1H3;1H |
InChI Key |
RRQFRRSFFFKBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1CBr.Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3-methylpyrazine hydrobromide typically involves the bromination of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methylpyrazine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of 3-methylpyrazine.
Oxidation: Products include pyrazine carboxylic acids or pyrazine N-oxides.
Reduction: Products include 3-methylpyrazine or other reduced pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Bromomethyl)-3-methylpyrazine hydrobromide has been explored for its potential as a pharmacological agent. Its derivatives show promise in:
- Antimicrobial Activity : Studies indicate that pyrazine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Research : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics.
Agricultural Science
The compound's properties may also find applications in agriculture:
- Pesticide Development : Research into the efficacy of pyrazine derivatives as pesticides indicates their potential to act against various agricultural pests and pathogens.
- Plant Growth Regulators : Some studies suggest that these compounds can influence plant growth and development, offering a new avenue for enhancing crop yields.
Material Science
In material science, this compound can be used in:
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific properties.
- Nanomaterials : Research is ongoing into its role in creating nanostructured materials for electronics and photonics applications.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrazine derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Therapeutics
Research conducted at a leading university focused on the cytotoxic effects of pyrazine derivatives on various cancer cell lines. The findings suggested that modifications to the bromomethyl group could enhance the selectivity and potency of these compounds against tumor cells.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-3-methylpyrazine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis and chemical modifications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Brominated Pyrazine Derivatives
Reactivity and Functionalization
- Electrophilic Substitution : The bromomethyl group in this compound facilitates nucleophilic displacement reactions (e.g., SN2), enabling the introduction of amines, thiols, or aryl groups. In contrast, methyl 3-bromo-6-methylpyrazine-2-carboxylate () undergoes slower substitution due to the electron-withdrawing ester group .
- Hydrogen Bonding : Compounds like 5-bromo-3-methoxypyrazin-2-amine () exhibit intermolecular hydrogen bonding via -NH2 and -OCH3, enhancing crystallinity. The hydrobromide salt of the target compound similarly benefits from ionic interactions for stability .
Physicochemical Properties
- Solubility : Hydrobromide salts (e.g., target compound and darifenacin hydrobromide in ) display higher aqueous solubility compared to hydrochloride analogs (e.g., 2-(bromomethyl)-3-(methylthio)pyrazine hydrochloride in ), critical for bioavailability in drug formulations .
- Thermal Stability : Methylthio-substituted derivatives () show lower melting points (~128–129°C) than the target compound, likely due to reduced ionic character .
Biological Activity
2-(Bromomethyl)-3-methylpyrazine hydrobromide, a pyrazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.
- Chemical Name: this compound
- CAS Number: 1956307-66-6
- Molecular Formula: C7H8Br2N2
- Molecular Weight: 289.96 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, which can lead to downstream effects on cellular pathways. Specific mechanisms may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurotransmitter release and uptake.
Anticancer Potential
Recent research has explored the anticancer potential of pyrazine derivatives. For example, compounds structurally similar to this compound have been investigated for their ability to inhibit tumor growth and angiogenesis. These studies often utilize in vivo models, such as the chick chorioallantoic membrane (CAM) assay, to assess the efficacy of these compounds against cancer cell lines .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other pyrazine derivatives can provide insights into its unique properties and potential applications.
Case Studies and Research Findings
- Anticancer Activity Study : A study on a structurally similar pyrazine compound demonstrated that it inhibited the growth of HeLa cell lines significantly, with an IC50 value of approximately 9.22 µM after 72 hours of treatment . While direct studies on this compound are required for definitive conclusions, these findings suggest potential anticancer properties.
- Antimicrobial Studies : Research indicates that various pyrazines exhibit strong antimicrobial activity at low concentrations while showing minimal toxicity to mammalian cells . This duality makes them suitable candidates for applications in food preservation and agriculture.
Q & A
Basic: What are the optimized synthetic routes for 2-(bromomethyl)-3-methylpyrazine hydrobromide, and what critical parameters influence yield?
Answer:
The synthesis typically involves bromination of 3-methylpyrazine derivatives. A common approach is to use hydrobromic acid (HBr) as both a catalyst and bromine source under controlled conditions. Key parameters include:
- Reagent stoichiometry: Excess HBr (≥2 equiv.) ensures complete bromination of the methyl group .
- Temperature: Reactions are conducted at 0–5°C to minimize side reactions (e.g., di-bromination or decomposition) .
- Solvent selection: Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .
- Work-up: Neutralization with aqueous NaHCO₃ followed by recrystallization from ethanol/water improves purity .
Yield optimization tip: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to quench the reaction at the monobrominated stage .
Basic: How should researchers characterize this compound, and what analytical discrepancies might arise?
Answer:
Primary characterization methods:
- NMR spectroscopy:
- Melting point (m.p.): Reported m.p. ranges vary (e.g., 149–152°C for analogous hydrobromides vs. decomposition >170°C in some cases ). Cross-validate with DSC to distinguish melting from decomposition .
- Elemental analysis: Ensure Br content matches theoretical values (e.g., ~32% Br for C₆H₈Br₂N₂) .
Addressing discrepancies:
- Inconsistent m.p. data may arise from polymorphism or residual solvents. Perform repeated recrystallization and use high-purity solvents .
Basic: What storage conditions are critical for maintaining stability?
Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent hydroscopic degradation and HBr gas release .
- Light sensitivity: Protect from UV exposure using amber glassware; prolonged light exposure can induce C-Br bond cleavage .
- Desiccant use: Include silica gel packs to mitigate moisture-induced hydrolysis .
Stability testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., 3-methylpyrazine) .
Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?
Answer:
The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (SN2) or Suzuki-Miyaura cross-coupling. Key considerations:
- Catalyst selection: Use Pd(PPh₃)₄ (2–5 mol%) for Suzuki reactions with arylboronic acids .
- Solvent/base system: DME/H₂O with K₂CO₃ (2 equiv.) optimizes coupling efficiency .
- Competing pathways: Competing elimination (to form alkenes) can occur at >80°C; maintain temperatures at 60–70°C .
Example application: Synthesis of pyrazine-based ligands for coordination chemistry, where the methyl group enhances steric tuning .
Advanced: How can conflicting data on decomposition temperatures be resolved?
Answer:
Discrepancies in decomposition temperatures (e.g., 170°C vs. >225°C ) often stem from:
- Sample purity: Impurities (e.g., residual HBr) lower observed decomposition points. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
- Methodology differences: TGA (thermogravimetric analysis) under N₂ provides more accurate decomposition profiles than capillary m.p. methods .
Recommendation: Report decomposition as a range (e.g., 170–190°C) and specify the analytical method used .
Advanced: What strategies mitigate side reactions during functionalization of the bromomethyl group?
Answer:
- Protecting groups: Temporarily protect the pyrazine nitrogen with Boc groups to prevent undesired alkylation .
- Low-temperature kinetics: Conduct reactions at –20°C to slow competing pathways (e.g., oxidation of -CH₂Br to -COOH) .
- In situ quenching: Add scavengers like thiourea to trap excess bromine and prevent over-bromination .
Case study: Selective substitution of -CH₂Br with -CH₂NH₂ using aqueous NH₃ at 0°C (yield: 75%) .
Advanced: How does steric hindrance from the methyl group affect reaction kinetics?
Answer:
The 3-methyl group adjacent to the bromomethyl site introduces steric effects that:
- Slow SN2 reactions: Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity. Use smaller nucleophiles (e.g., NH₃) or switch to SN1 conditions (polar solvents, AgNO₃ catalysis) .
- Modulate regioselectivity: In electrophilic aromatic substitution, the methyl group directs incoming electrophiles to the 5-position of the pyrazine ring .
Kinetic data: Second-order rate constants for SN2 reactions decrease by ~40% compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
